molecular formula C28H28N4O4 B2812643 N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941910-07-2

N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2812643
CAS RN: 941910-07-2
M. Wt: 484.556
InChI Key: OICYEWPHNJTAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It can be found in various well-known drugs with therapeutic uses across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and other categories. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. Research highlights the broad potential of the piperazine scaffold in drug discovery, emphasizing its flexibility as a building block for designing drug-like elements. This versatility suggests that derivatives of piperazine, possibly including compounds similar to the queried compound, could be investigated for a range of diseases (Rathi et al., 2016).

Quinazoline and Quinoxaline Derivatives in Cancer Research

Quinazoline derivatives are recognized for their anticancer properties by blocking pharmacological pathways of different targets, including colorectal cancer. These compounds, through modification of the quinazoline structure, have been developed into novel analogs exhibiting significant bioactivity. The anti-colorectal cancer activity is attributed to modifications that include the flexible chain containing terminal phenyl and/or heterocyclic rings (e.g., thiazole, pyrazole, piperidine, piperazine), suggesting a potential area of application for the compound (Moorthy et al., 2023).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in the development of anti-TB molecules, showcasing its role in medicinal chemistry for developing safer, selective, and cost-effective anti-mycobacterial agents. Such findings highlight the relevance of exploring piperazine-containing compounds, like the queried compound, for their potential antimycobacterial activities (Girase et al., 2020).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-19-15-20(2)17-22(16-19)29-26(33)18-36-23-6-3-5-21-8-9-25(30-27(21)23)31-10-12-32(13-11-31)28(34)24-7-4-14-35-24/h3-9,14-17H,10-13,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICYEWPHNJTAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

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